

# Technical Support Center: On-Column Protein Refolding on Ni-NTA

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## Compound of Interest

Compound Name: *Nickel nitrilotriacetic acid*

Cat. No.: *B1218298*

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Welcome to the technical support center for refolding denatured proteins on a Nickel-NTA (Ni-NTA) column. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during this critical step in protein purification.

## Troubleshooting Guides

This section addresses specific issues that may arise during the on-column refolding process, offering potential causes and solutions.

### Issue 1: Low or No Recovery of Refolded Protein

Symptom: The final elution contains a very low concentration of the target protein, or none at all.

Potential Cause	Troubleshooting Steps
Protein Precipitation on the Column: The protein may aggregate and precipitate on the resin as the denaturant is removed.[1]	<p>1. Analyze the Resin: After the elution step, boil a small sample of the Ni-NTA resin in SDS-PAGE loading buffer and run it on a gel to see if the protein is still bound.[2]</p> <p>2. Optimize Refolding Gradient: Slow down the gradient from denaturing to native buffer. A linear gradient is often gentler than a step-wise gradient.[3][4]</p> <p>Consider a gradient of at least 20 column volumes (CV).[5]</p> <p>3. Modify Refolding Buffer: Include additives that suppress aggregation, such as L-arginine (0.4-1.0 M), glycerol (5-10%), or polyethylene glycol (PEG).[3]</p> <p>4. Lower Protein Concentration: Reduce the amount of protein loaded onto the column to decrease the likelihood of intermolecular aggregation during refolding.</p>
Premature Elution: The protein may be eluting during the refolding or wash steps.	<p>1. Analyze Flow-Through and Wash Fractions: Run all collected fractions on an SDS-PAGE gel to determine where the protein is being lost.</p> <p>2. Optimize Imidazole Concentration: A low concentration of imidazole (e.g., 1-5 mM) can be maintained in the refolding buffer to prevent non-specific binding of contaminants without eluting the His-tagged protein. However, for some proteins, even low imidazole concentrations can cause elution, so this may need to be optimized.[6]</p>
Inefficient Elution: The refolded protein is stable and correctly folded on the column but does not elute efficiently.	<p>1. Increase Imidazole Concentration in Elution Buffer: Try a higher concentration of imidazole (e.g., 300-500 mM).[7][8]</p> <p>2. Increase Elution Volume and Incubation Time: Flow the elution buffer slowly and consider pausing the flow for a few minutes to allow for complete elution.</p> <p>3. Check pH of Elution Buffer: Ensure the pH of the elution buffer is optimal for your protein's</p>

stability and for disrupting the His-tag interaction with the Ni-NTA resin (typically pH 7.5-8.0).

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## Issue 2: Protein Aggregation and Precipitation

Symptom: The eluted protein solution is cloudy or contains visible precipitate. Aggregation may also occur on the column, leading to low yield.

Potential Cause	Troubleshooting Steps
Inappropriate Refolding Conditions: The buffer composition, pH, or temperature may not be optimal for the protein's folding pathway.	<p>1. Screen Refolding Buffers: Systematically screen different buffer conditions (pH, ionic strength, additives) in small-scale batch experiments before attempting on-column refolding.<a href="#">[1]</a><a href="#">[9]</a></p> <p>2. Optimize Temperature: Perform the refolding and elution steps at a lower temperature (e.g., 4°C) to slow down aggregation kinetics.<a href="#">[10]</a></p> <p>3. Incorporate Additives: Use additives known to enhance protein solubility and stability, such as L-arginine, glycerol, sugars (sucrose, trehalose), or non-detergent sulfobetaines (NDSBs).</p>
Disulfide Bond Scrambling: Incorrect formation of disulfide bonds can lead to misfolded and aggregated protein.	<p>1. Include Redox System: Add a redox pair, such as reduced and oxidized glutathione (GSH/GSSG), to the refolding buffer to facilitate correct disulfide bond formation.<a href="#">[8]</a> The optimal ratio of GSH to GSSG (typically between 5:1 and 10:1) should be determined empirically.</p>
High Protein Concentration: The concentration of the protein on the column is too high, promoting aggregation.	<p>1. Reduce Protein Load: Decrease the amount of denatured protein loaded onto the column.</p> <p>2. Increase Refolding Volume: Use a larger volume for the refolding gradient to allow for a more gradual removal of the denaturant.</p>
Nickel Leaching: Leached nickel ions from the column can sometimes promote aggregation of His-tagged proteins.	<p>1. Add Chelating Agent to Elution: Add a small amount of EDTA (e.g., 0.5-1 mM) to the collection tubes to chelate any leached nickel ions. Note that EDTA should not be present in the buffers used on the column as it will strip the nickel.<a href="#">[6]</a></p>

## Frequently Asked Questions (FAQs)

## Q1: What is the difference between step-wise and linear gradient on-column refolding?

A linear gradient involves a continuous and gradual change in the concentration of the denaturant (e.g., urea or guanidinium hydrochloride) from a high concentration to zero.<sup>[4]</sup> A step-wise gradient, on the other hand, involves a series of discrete washes with decreasing concentrations of the denaturant.<sup>[3]</sup> A linear gradient is generally considered gentler and can be more effective for proteins prone to aggregation, while a step-wise approach can be quicker to perform.<sup>[3][11]</sup>

## Q2: What are the key components of a good on-column refolding buffer?

A typical on-column refolding buffer contains a buffering agent (e.g., Tris-HCl, HEPES) to maintain a stable pH, a salt (e.g., NaCl, KCl) to reduce non-specific ionic interactions, and often includes additives to enhance folding efficiency and prevent aggregation.<sup>[7][8]</sup>

Component	Typical Concentration	Purpose
Buffering Agent	20-50 mM	Maintain optimal pH for protein stability and folding.
Salt (e.g., NaCl)	100-500 mM	Suppress non-specific ionic interactions. <sup>[12]</sup>
L-Arginine	0.4-1.0 M	Suppress protein aggregation.
Glycerol	5-20% (v/v)	Increase solvent viscosity and stabilize the protein. <sup>[3][10]</sup>
Redox System (GSH/GSSG)	1-5 mM / 0.1-0.5 mM	Facilitate correct disulfide bond formation. <sup>[8]</sup>
Low Imidazole	1-5 mM	Reduce non-specific binding of contaminants.

## Q3: My His-tagged protein is in inclusion bodies. How do I prepare it for on-column refolding?

- **Isolate Inclusion Bodies:** After cell lysis, centrifuge the lysate to pellet the inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., Triton X-100) and low concentrations of denaturant (e.g., 2M urea) to remove contaminating proteins and lipids.
- **Solubilize Inclusion Bodies:** Resuspend the washed inclusion bodies in a buffer containing a high concentration of a strong denaturant, such as 6 M guanidinium hydrochloride or 8 M urea.[\[11\]](#) This buffer should also contain a reducing agent like DTT or  $\beta$ -mercaptoethanol if your protein has cysteine residues, to ensure all disulfide bonds are broken.
- **Clarify the Lysate:** Centrifuge the solubilized inclusion body solution at high speed to pellet any remaining insoluble material. The supernatant, containing the denatured protein, is then ready to be loaded onto the equilibrated Ni-NTA column.

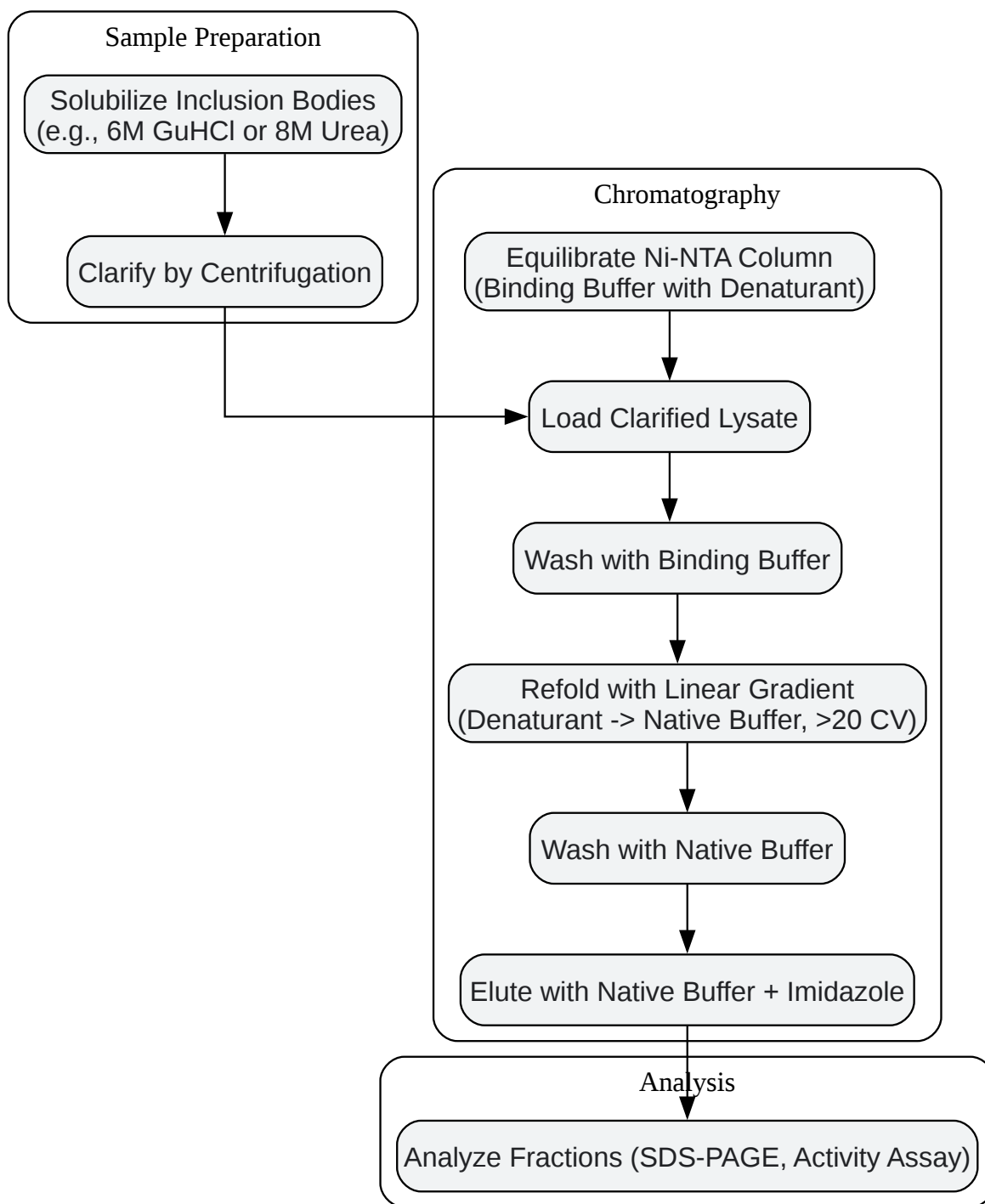
## Q4: Can I use detergents in my on-column refolding protocol?

Yes, detergents can be beneficial, particularly for membrane proteins or proteins that are highly prone to aggregation. A common strategy is to wash the column-bound protein with a buffer containing a mild detergent like Triton X-100 to help remove improperly folded species and prevent aggregation.[\[7\]](#)[\[13\]](#) This is often followed by a wash with a buffer containing cyclodextrin to strip the detergent from the protein, allowing it to refold.[\[7\]](#)[\[13\]](#)

## Experimental Protocols & Workflows

### General On-Column Refolding Protocol (Linear Gradient)

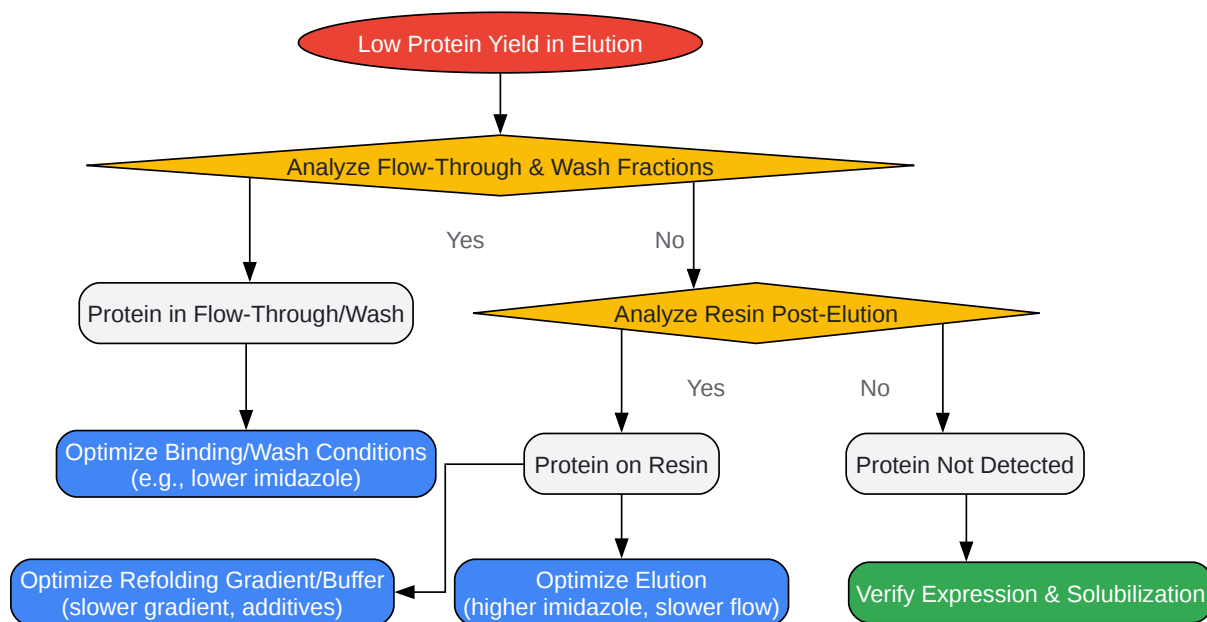
This protocol is a starting point and should be optimized for your specific protein.



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Caption: Linear gradient on-column refolding workflow.

## Troubleshooting Logic for Low Protein Yield



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Caption: Troubleshooting flowchart for low protein yield.

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## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]



- 3. Reddit - The heart of the internet [reddit.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. ipo.lbl.gov [ipo.lbl.gov]
- 8. biotechrep.ir [biotechrep.ir]
- 9. High-throughput automated refolding screening of inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. marvelgent.com [marvelgent.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. On-column refolding of recombinant chemokines for NMR studies and biological assays - PMC [pmc.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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